molecular formula C14H11ClN2O B094541 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one CAS No. 1025-59-8

1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one

Cat. No.: B094541
CAS No.: 1025-59-8
M. Wt: 258.7 g/mol
InChI Key: ZRZSYDHZWHSHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the m-chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The compound may also interact with receptors and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one can be compared with other indazole derivatives, such as:

Properties

CAS No.

1025-59-8

Molecular Formula

C14H11ClN2O

Molecular Weight

258.7 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-2H-indazol-3-one

InChI

InChI=1S/C14H11ClN2O/c15-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)16-17/h1-8H,9H2,(H,16,18)

InChI Key

ZRZSYDHZWHSHMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl

1025-59-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.